molecular formula C10H12N2O4 B613153 (S)-3-([1,1'-biphenyl]-4-yl)-2-amino-2-methylpropanoic acid CAS No. 1231709-24-2

(S)-3-([1,1'-biphenyl]-4-yl)-2-amino-2-methylpropanoic acid

Cat. No.: B613153
CAS No.: 1231709-24-2
M. Wt: 224,21 g/mole
InChI Key:
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Description

(S)-3-([1,1’-biphenyl]-4-yl)-2-amino-2-methylpropanoic acid is an organic compound that features a biphenyl group attached to an amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-([1,1’-biphenyl]-4-yl)-2-amino-2-methylpropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available biphenyl derivatives and amino acid precursors.

    Coupling Reaction: A key step involves the coupling of the biphenyl moiety with the amino acid backbone.

    Chiral Resolution: To obtain the (S)-enantiomer, chiral resolution techniques, such as crystallization or chromatography, are employed.

Industrial Production Methods: In an industrial setting, the production of (S)-3-([1,1’-biphenyl]-4-yl)-2-amino-2-methylpropanoic acid may involve large-scale coupling reactions using optimized catalysts and reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The biphenyl group can undergo oxidation reactions to form biphenyl quinones.

    Reduction: Reduction of the amino group can yield the corresponding amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the biphenyl ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

    Oxidation: Biphenyl quinones.

    Reduction: Biphenyl amines.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

(S)-3-([1,1’-biphenyl]-4-yl)-2-amino-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in protein binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of (S)-3-([1,1’-biphenyl]-4-yl)-2-amino-2-methylpropanoic acid involves its interaction with specific molecular targets. The biphenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the amino acid backbone can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: (S)-3-([1,1’-biphenyl]-4-yl)-2-amino-2-methylpropanoic acid is unique due to the presence of both the biphenyl group and the chiral amino acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2S)-2-amino-2-methyl-3-(4-phenylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-16(17,15(18)19)11-12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10H,11,17H2,1H3,(H,18,19)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPOAGRUGOUXOK-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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